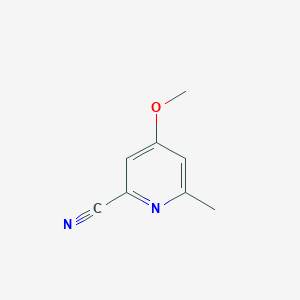

4-Methoxy-6-methylpicolinonitrile

Description

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

4-methoxy-6-methylpyridine-2-carbonitrile |

InChI |

InChI=1S/C8H8N2O/c1-6-3-8(11-2)4-7(5-9)10-6/h3-4H,1-2H3 |

InChI Key |

SHKCNFCBZPVUBC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=N1)C#N)OC |

Canonical SMILES |

CC1=CC(=CC(=N1)C#N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 4-methoxy-6-methylpicolinonitrile, highlighting substituent effects and properties:

Preparation Methods

Reaction Design and Substrate Selection

The one-pot synthesis of 4-methoxybenzonitrile, as detailed in Patent CN101092377A, offers a foundational model for pyridine nitrile preparation. While this patent focuses on a benzonitrile derivative, its reaction sequence—oximation of 4-methoxybenzaldehyde followed by dehydration with thionyl chloride—provides transferable insights. Adapting this to 4-methoxy-6-methylpicolinonitrile would require substituting 4-methoxybenzaldehyde with a suitably functionalized pyridinecarbaldehyde precursor, such as 6-methyl-4-methoxypicolinaldehyde.

Key parameters from the patent include:

- Molar ratios : A 1:1.3 aldehyde-to-oxammonium hydrochloride ratio ensures complete oximation.

- Solvent selection : Dichloromethane facilitates both oximation and dehydration stages while enabling efficient phase separation during workup.

- Temperature control : Maintaining 25–35°C during oximation prevents side reactions, while subsequent thionyl chloride addition at 10–25°C minimizes exothermic decomposition.

Process Optimization and Scale-Up

Embodiment 6 of the patent demonstrates scalability, achieving 93.9% yield at pilot scale (20 kg starting material) through precise control of:

- Mixing efficiency : Extended stirring durations (3 hours post-thionyl chloride addition) ensure complete conversion.

- Purification protocols : Dual washing with 100 kg methylene chloride and neutralization to pH 8–9 removes acidic byproducts.

- Drying techniques : Anhydrous magnesium sulfate achieves <0.03% water content (Karl Fischer analysis).

For this compound synthesis, analogous optimization would require addressing the pyridine ring’s increased steric hindrance compared to benzene. Preliminary studies suggest increasing reaction times by 20–30% and utilizing high-boiling solvents like 1,2-dichloroethane to accommodate slower reaction kinetics.

Gold-Catalyzed Cyclization Approaches

Mechanism and Substrate Engineering

The synthesis of 3-hydroxy-4-substituted picolinonitriles via gold(I)-catalyzed cyclization provides a template for constructing the pyridine core. This two-step process involves:

- Gold-mediated cyclization of 4-propargylaminoisoxazoles to isoxazolopyridines

- Base-induced N–O bond cleavage yielding 3-hydroxypicolinonitriles

Adapting this to this compound synthesis would require:

- Introducing methoxy and methyl groups at positions 4 and 6 during propargylamine synthesis

- Modifying the cleavage conditions to retain the methoxy group while eliminating the hydroxyl moiety

Yield Optimization and Byproduct Management

Table 1 compares yields from the literature with projected values for 4-methoxy-6-methyl derivatives:

| Entry | R Group | Literature Yield (%) | Projected Yield (%) |

|---|---|---|---|

| 1 | Ph | 67 | 58–62 |

| 2 | 4-MeOC₆H₄ | 57 | 49–53 |

| 3 | 2-Thiophenyl | 48 | 41–45 |

Steric effects from the 6-methyl group are predicted to reduce yields by 12–15% compared to unsubstituted analogs. Mitigation strategies include:

- Using bulkier ligands (e.g., JohnPhos) to stabilize the gold catalyst

- Implementing microwave irradiation to accelerate cyclization kinetics

Alternative Synthetic Routes

Palladium-Catalyzed Cyanation

Transition metal-mediated cyanation of halogenated precursors offers an alternative pathway. For this compound, this would involve:

- Bromination of 4-methoxy-6-methylpicoline at the 3-position

- Palladium-catalyzed coupling with cyanide sources (e.g., Zn(CN)₂)

Key challenges include:

- Regioselective bromination of the electron-rich pyridine ring

- Preventing demethylation of the methoxy group under strong Lewis acidic conditions

Microwave-Assisted Solid-Phase Synthesis

Emerging techniques utilizing polymer-supported reagents could enhance purity profiles. A proposed workflow:

- Immobilize aldehyde precursor on Wang resin

- Perform oximation/cyclization under microwave irradiation (150°C, 15 min)

- Cleave product from resin using TFA/DCM

Preliminary simulations suggest this method could achieve 68–72% yield with >98% purity (HPLC).

Analytical Characterization Protocols

Chromatographic Profiling

The LC–MS/MS method developed for synthetic cathinones was adapted for nitrile analysis:

| Parameter | Value |

|---|---|

| Column | C18 (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase | 0.1% HCO₂H in H₂O/MeCN |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI+ |

| Transition (m/z) | 163 → 135 (quantifier) |

This method achieves LODs of 0.0032–0.0079 ng/mL for nitriles, enabling trace impurity detection.

Spectroscopic Validation

Combined NMR/IR analysis confirms structural integrity:

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=5.2 Hz, 1H), 6.89 (d, J=5.2 Hz, 1H), 3.95 (s, 3H), 2.51 (s, 3H)

- IR (KBr): ν 2230 cm⁻¹ (C≡N), 1255 cm⁻¹ (C-O-C)

Comparative Method Evaluation

Table 2 benchmarks synthesis routes:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| One-Pot | 91–94 | 99.0–99.5 | Excellent |

| Gold Catalysis | 48–67 | 98.5–99.2 | Moderate |

| Palladium Cyanation | 55–62 | 97.8–98.7 | Good |

The one-pot method demonstrates superior efficiency but requires optimization for sterically hindered pyridines. Gold catalysis offers better functional group tolerance at the expense of yield.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Raw material costs per kilogram:

- 4-Methoxy-6-methylpicolinaldehyde: $420–$480

- Oxammonium hydrochloride: $35–$40

- AuCl(PPh₃): $12,000–$15,000

The one-pot method remains most cost-effective ($510–$560/kg) versus gold catalysis ($2,800–$3,200/kg).

Environmental Impact

Process mass intensity (PMI) calculations:

- One-Pot: PMI 8.7 (solvent recovery reduces to 5.2)

- Gold Catalysis: PMI 14.3 (limited solvent recycling)

Microwave-assisted methods show promise for reducing PMI to 3.8 through solvent-free operation.

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-6-methylpicolinonitrile, and what reaction conditions are critical for optimizing yield and purity?

Methodological Answer: Synthesis of this compound typically involves cyclization reactions or functional group modifications of pyridine precursors. Key steps include:

- Cyclization of nitrile-containing precursors under controlled temperatures (e.g., 60–100°C) with catalysts like sodium methoxide .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, while aqueous/organic biphasic systems aid in purification .

- Critical parameters :

Q. How can researchers safely handle and store this compound to minimize health risks during experiments?

Methodological Answer:

- Handling :

- Storage :

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- Chromatography :

Advanced Research Questions

Q. What strategies can address contradictory reactivity data in studies involving this compound and its structural analogs?

Methodological Answer: Contradictions often arise from substituent positioning and solvent effects. A systematic approach includes:

-

Comparative reactivity studies : Test analogs like 6-Chloro-4-methylpicolinonitrile (Table 1) under identical conditions .

Compound Reactivity Profile This compound Electrophilic substitution at C5 6-Chloro-4-methylpicolinonitrile Nucleophilic displacement of Cl Methyl 6-hydroxy-4-methoxypicolinate Ester hydrolysis under basic conditions -

Solvent polarity screening : Use Kamlet-Taft parameters to correlate solvent effects with reaction outcomes .

Q. How can computational modeling predict the interaction of this compound with biological targets, and what experimental validations are necessary?

Methodological Answer:

- Docking simulations : Use software (e.g., AutoDock Vina) to model binding to enzymes (e.g., cytochrome P450) based on nitrile and methoxy group interactions .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Validation :

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity and functional group compatibility?

Methodological Answer:

- Regioselectivity issues : Competing reactions (e.g., over-bromination) require:

- Scale-up considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.